molecular formula C11H14FNO2 B1468785 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol CAS No. 1339464-47-9

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

Cat. No. B1468785
M. Wt: 211.23 g/mol
InChI Key: KVCFNINDPMVTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol (1-FEA) is an organic compound with the molecular formula C10H14FO2, and is a derivative of azetidin-3-ol. It is a white solid that is soluble in water, alcohol, and ether. 1-FEA has been studied for its potential applications in scientific research, including as a ligand for metal complexes and as a building block for the synthesis of other compounds.

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay is utilized to determine the antioxidant capacity of compounds, highlighting the significance of understanding reaction pathways for accurate antioxidant capacity measurement. This method is essential for evaluating the antioxidant potential of new compounds, which could include derivatives of the specified compound (Ilyasov et al., 2020).

HIV-1 Reverse Transcriptase Inhibitors

The study of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine, a nucleoside reverse transcriptase inhibitor, showcases the process of discovering novel antiviral agents. This context is relevant for exploring the potential antiviral applications of new compounds, including fluoro-substituted azetidinols (Markowitz & Sarafianos, 2018).

Effects on Fruits and Vegetables

The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables to inhibit ethylene perception and delay ripening and senescence highlights the agricultural applications of chemical compounds in post-harvest management. Research into similar compounds could provide insights into new preservation methods (Watkins, 2006).

Synthesis Methodologies

A practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient synthesis routes for fluoro-substituted compounds, which could be applied to the synthesis of "1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol" and similar molecules (Qiu et al., 2009).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-1-3-11(4-2-9)15-6-5-13-7-10(14)8-13/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFNINDPMVTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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